2-amino-N-(butan-2-yl)propanamide

説明

2-amino-N-(butan-2-yl)propanamide is a chemical compound with the molecular formula C7H16N2O and a molecular weight of 144.22 . It is an amide, which is a type of organic compound that can react in many different organic processes to form other useful compounds for synthesis .

Molecular Structure Analysis

The molecular structure of 2-amino-N-(butan-2-yl)propanamide consists of a butan-2-yl group attached to the nitrogen atom of a propanamide . The propanamide part of the molecule has the chemical formula CH3CH2C=O(NH2), indicating it is the amide of propanoic acid .Chemical Reactions Analysis

While specific chemical reactions involving 2-amino-N-(butan-2-yl)propanamide are not detailed in the sources, amides in general can participate in a variety of organic reactions. For instance, primary and secondary amides can undergo a Hoffman rearrangement to produce amines .科学的研究の応用

Mass Spectral Behavior

The mass spectral behavior of derivatives of 2-amino-N-(butan-2-yl)propanamide has been studied, particularly focusing on the cleavage of acylamino substituents and the elimination of hydroxyl radicals. This understanding is crucial for the analysis of similar compounds (Mallen, Cort, & Cockerill, 1979).

Synthesis and Biological Properties

Research has been conducted on the synthesis of derivatives of 2-amino-N-(butan-2-yl)propanamide, revealing significant local anesthetic activity in hydrochloride forms of these compounds (Saxena, Singh, Agarwal, & Mehra, 1984).

Root Growth-Inhibitory Activity

A study on N-substituted 2-(2-chloroacetamido)-3-(furan-2-yl)propanamides, which are derivatives of 2-amino-N-(butan-2-yl)propanamide, demonstrated potent root growth-inhibitory activity towards rape seedlings. This suggests potential applications in agriculture or biocontrol (Kitagawa & Asada, 2005).

Spectroscopic Characterization

The spectroscopic characterization of related compounds has been performed using techniques like IR-LD spectroscopy and ab initio calculations. This approach aids in structural determination and understanding of molecular interactions (Zareva, 2006).

Hybrid Anticonvulsant Agents

Derivatives of 2-amino-N-(butan-2-yl)propanamide have been explored as potential hybrid anticonvulsant agents, combining chemical fragments of known antiepileptic drugs. These studies contribute to the development of new treatments for epilepsy (Kamiński et al., 2015).

Catalytic Reduction of NOx

In the context of environmental chemistry, the selective catalytic reduction of NOx using alkanes over catalysts has been examined. This research includes studying reaction intermediates and kinetics involving derivatives of 2-amino-N-(butan-2-yl)propanamide (Chen, Voskoboinikov, & Sachtler, 1999).

作用機序

Target of Action

A related compound, 3-amino-n-(butan-2-yl)propanamide, is used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

A study on a similar compound suggests that it may have inhibitory activity against histone deacetylase (hdac) and kinase . These enzymes play crucial roles in cell signaling and regulation of gene expression, so inhibiting them can have significant effects on cellular function.

特性

IUPAC Name |

2-amino-N-butan-2-ylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-4-5(2)9-7(10)6(3)8/h5-6H,4,8H2,1-3H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZBPIBHKPQRGGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(butan-2-yl)propanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

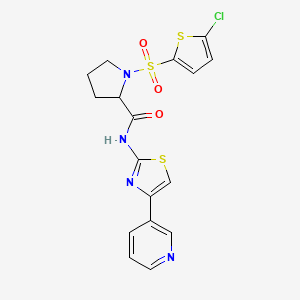

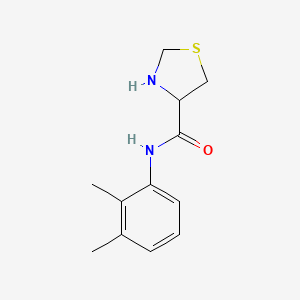

![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3212426.png)

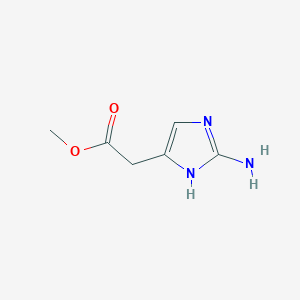

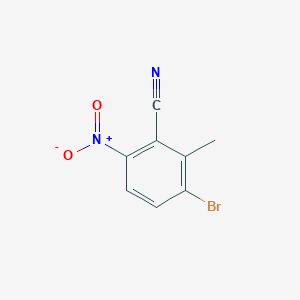

![4-[Bis(4-aminophenyl)methyl]phenol](/img/structure/B3212454.png)

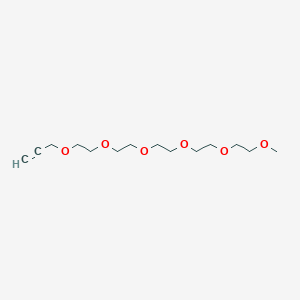

![3-(3,4-dimethoxyphenyl)-1-(4-ethoxyphenyl)-3-hydroxy-2H,3H,5H,6H,7H,8H,9H-1lambda5-imidazo[1,2-a]azepin-1-ylium bromide](/img/structure/B3212474.png)

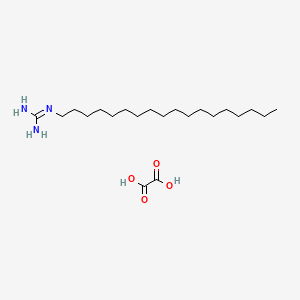

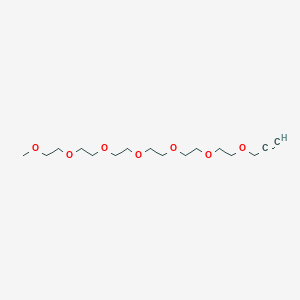

![Ammonium {[2-(2-furyl)cyclohexyl]oxy}acetate](/img/structure/B3212479.png)

![1-(4-chlorophenyl)-3-hydroxy-3-(p-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B3212483.png)

![3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-(2-methoxyphenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B3212489.png)

![N-(6-isopropylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3212492.png)